molecular formula C18H23N5O3 B5507730 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide

Cat. No. B5507730
M. Wt: 357.4 g/mol
InChI Key: DQTDINFZDYEEGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, Huicheng Wang et al. (2010) described the synthesis of new acetamide derivatives, establishing their structures through MS, IR, CHN, and 1H NMR spectral data, showcasing a method that could potentially apply to our compound of interest (Wang et al., 2010). Similarly, Panchal and Patel (2011) synthesized N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, demonstrating a reaction sequence that could inform the synthesis of our compound (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the study by Xue et al. (2008) on the synthesis and crystal structure of a novel triazole compound provides insight into the molecular structure analysis that could be applied to our compound of interest (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nucleophilic substitution, condensation, and cyclization. The work by Gökce et al. (2014) on the synthesis and spectroscopic investigation of a triazolone molecule provides valuable insights into the types of chemical reactions and properties that might be expected for our compound (Gökce et al., 2014).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. Studies like that of Marjani (2013) on the synthesis and crystal structure of a dihydroisoxazole compound offer methodologies for analyzing physical properties relevant to our compound (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are essential for predicting how a compound will interact with other molecules. Yu et al. (2014) discussed the synthesis of thiadiazol acetamide derivatives, providing a framework for understanding the chemical properties of similar compounds (Yu et al., 2014).

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Synthesis of 1,3,5-Triazine Derivatives

Research has explored the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through the cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives. This synthesis method indicates the potential of related compounds for generating novel triazine derivatives, which are known for their versatile applications in medicinal chemistry and materials science (Chau, Malanda, & Milcent, 1997).

NMR Characterization of Oxadiazole Derivatives

Another study detailed the NMR characterization of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of complex molecules in drug discovery and development (Li Ying-jun, 2012).

Cascade Reactions of Thioureido-acetamides

Research on thioureido-acetamides demonstrated their utility as starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. This study showcases the potential of using complex acetamide derivatives in efficient, atom-economical synthesis routes for generating biologically relevant heterocycles (Schmeyers & Kaupp, 2002).

Mechanism of Action

Some similar compounds have shown potent inhibitory activities against certain cancer cell lines . They appear to work by inhibiting the proliferation of these cells and inducing apoptosis .

Future Directions

The future research directions could involve further optimization of the structure of these compounds to increase their selectivity and potency as anticancer molecules . This could involve modifications to the 1,2,4-triazole ring or other functional groups present in the molecule .

properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-3-15-9-16(26-21-15)10-19-17(24)12-23-18(25)22(13(2)20-23)11-14-7-5-4-6-8-14/h4-8,16H,3,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDINFZDYEEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CNC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide

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